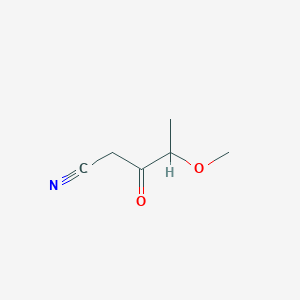

4-Methoxy-3-oxopentanenitrile

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of 4-Methoxy-3-oxopentanenitrile is C6H9NO2 . It has a molecular weight of 111.142 Da . More detailed structural analysis would require additional resources such as spectroscopic data.Physical And Chemical Properties Analysis

4-Methoxy-3-oxopentanenitrile has a density of 0.9±0.1 g/cm3 . Its boiling point is 160.1±13.0 °C at 760 mmHg . More detailed physical and chemical properties would require additional experimental data.Applications De Recherche Scientifique

Corrosion Inhibition

4-Methoxy-3-oxopentanenitrile derivatives, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX), have demonstrated exceptional performance as corrosion inhibitors for mild steel in sulfuric acid media. Their inhibitory efficiency can exceed 96.19% at certain concentrations, attributed to the adsorption of oxadiazole molecules on the metal surface, following the Langmuir adsorption isotherm model. The thermodynamic properties related to the adsorption and dissolution processes offer insight into the inhibitory behavior of these compounds (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Methanol Production

The application of ammonia-oxidizing bacteria (AOB) for the conversion of methane (CH4) to methanol (CH3OH) highlights a biological process for autotrophic conversion with significant yield improvements. This process leverages the selective partial oxidation of CH4 to CH3OH by AOB, which is, however, influenced by the presence of ammonia and the product itself, suggesting optimization avenues for industrial methanol production (Taher & Chandran, 2013).

Antioxidant Properties

Compounds bearing 4-methoxy-3-oxopentanenitrile structures, like ferulic acid (4-hydroxy-3-methoxycinnamic acid, FA), are explored for their antioxidant properties, offering potential benefits against disorders related to oxidative stress. The review of FA and its naturally occurring derivatives underscores their significance in combating cancer, diabetes, and neurodegenerative diseases, revealing the compound's broader health benefits and its presence in various foods (Silva & Batista, 2017).

Organophosphorus Compounds

Studies on organophosphorus compounds, including those related to 4-methoxy-3-oxopentanenitrile derivatives, contribute to the understanding of chemical reactions that yield specific dithiole-thiones, exploring the thermodynamics and mechanisms behind these reactions. This research provides foundational knowledge for developing novel compounds with potential applications in materials science and chemistry (Pedersen & Lawesson, 1974).

Electrochemical Applications

The study of molybdenum nitrides as materials for electrochemical capacitors, comparing them to ruthenium oxide, offers insights into their capacitance behavior and potential as substitutes for more costly materials. Although they exhibit similar behavior to RuO2, limitations in their voltage operating range and electrochemical decomposition highlight the challenges and potential of these materials for energy storage technologies (Liu, Pell, Conway, & Roberson, 1998).

Safety And Hazards

Propriétés

IUPAC Name |

4-methoxy-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(9-2)6(8)3-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHIRQWGZCPXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-oxopentanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)

![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)